molecular formula C7H16ClNO2 B1662078 Ethyl 3-amino-3-methylbutanoate hydrochloride CAS No. 85532-40-7

Ethyl 3-amino-3-methylbutanoate hydrochloride

Cat. No. B1662078
CAS RN: 85532-40-7
M. Wt: 181.66 g/mol
InChI Key: HFBJSIGXRKAYAF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-methylbutanoate hydrochloride, also known by its chemical formula C7H16ClNO2 , is a chemically synthesized compound. It falls under the group of amino esters and has been found to have various applications across a wide range of scientific research fields.


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-3-methylbutanoate hydrochloride is represented by the Inchi Code: 1S/C7H15NO2.ClH/c1-4-10-6(9)5-7(2,3)8;/h4-5,8H2,1-3H3;1H . This compound has a molecular weight of 181.66 .


Physical And Chemical Properties Analysis

Ethyl 3-amino-3-methylbutanoate hydrochloride is a white to pale-yellow powder or crystals . It has a molecular weight of 181.66 and a melting point of 101 °C . The compound is stored at room temperature .

Scientific Research Applications

Chemical and Sensory Characteristics in Wines

Ethyl 3-amino-3-methylbutanoate hydrochloride has been studied for its chemical and sensory characteristics, especially in wines. Gammacurta et al. (2018) investigated its presence in wines, focusing on its potential as a marker of lactic acid bacteria esterase activity. They found significant levels of ethyl 2-hydroxy-3-methylbutanoate, a closely related compound, in various wines but concluded that it does not significantly contribute to the fruity aroma of red wine (Gammacurta et al., 2018).

Enzymatic and Chemical Synthesis

The compound has been a subject of interest in the field of enzymatic and chemical synthesis. Seebach and Estermann (1987) explored methods to prepare enantiomerically pure 3-aminobutanoic acid derivatives, crucial for pharmaceutical and chemical applications, using dilithiated methyl- or ethyl-N-benzoyl-3-aminobutanoates (Seebach & Estermann, 1987).

Pyrolysis Kinetics in Gas Phase

The pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate, a related ester, was studied by Dominguez et al. (1996). They examined its behavior in the gas phase over various temperatures and pressures, contributing to our understanding of its stability and reactivity under different conditions (Dominguez et al., 1996).

Applications in Aroma and Flavor Biosynthesis

Ethyl 3-amino-3-methylbutanoate hydrochloride and its derivatives have been studied for their role in the biosynthesis of aroma and flavor compounds. For example, Rowan et al. (1996) investigated the biosynthesis of 2-methylbutanoate esters in apples, which are key contributors to fruit aroma. This research highlights the importance of such compounds in the natural production of flavors (Rowan et al., 1996).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

ethyl 3-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-10-6(9)5-7(2,3)8;/h4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBJSIGXRKAYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574759
Record name Ethyl 3-amino-3-methylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-methylbutanoate hydrochloride

CAS RN

85532-40-7
Record name Ethyl 3-amino-3-methylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-amino-3-methylbutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 25 g (0.1 mole) of ethyl 3-(N-benzylamino)-3-methylbutyrate hydrochloride and approximately 2 g of 10% Pd-C in 250 ml of dried USP alcohol was hydrogenated under 55 psi H2 for four days. The reaction medium was then filtered and evaporated under reduced pressure to provide 18 g (100%) of an amber oil which gradually crystallized upon standing: mp 82°-83° C.; NMR (CD3OD) δ1.2 (t, J=7, Hz, 3, --CH2CH3) 1.5 (s, 6, two --CH3), 2.8 (s, 2, --CH2 --), 4.2 (q, J=7 Hz, 2, --CH2CH3). Analysis Calculated for C7H16NO2Cl: C, 46.28; H, 8.88; N, 7.71. Found: C, 46.46; H, 8.98; N, 7.90.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Menichincheri, A Bargiotti, J Berthelsen… - Journal of medicinal …, 2009 - ACS Publications
… to give ethyl 3-amino-3-methylbutanoate hydrochloride as a gray solid (1.19 g, 84%). … Ethyl 3-amino-3-methylbutanoate hydrochloride 101f (0.87 g, 4.79 mmol) was suspended in …
Number of citations: 83 pubs.acs.org

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